molecular formula C26H28FN3O4S B2887046 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide CAS No. 896263-21-1

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide

Numéro de catalogue: B2887046
Numéro CAS: 896263-21-1
Poids moléculaire: 497.59
Clé InChI: KIDHZGWVUJOHFF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a benzodioxole moiety linked to a 4-phenylpiperazine-substituted ethylamine backbone, terminated with a 4-fluoro-2-methylbenzenesulfonamide group. The sulfonamide group, substituted with fluorine and methyl groups, likely improves solubility and modulates electronic properties, influencing target affinity and pharmacokinetics.

Propriétés

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-fluoro-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28FN3O4S/c1-19-15-21(27)8-10-26(19)35(31,32)28-17-23(20-7-9-24-25(16-20)34-18-33-24)30-13-11-29(12-14-30)22-5-3-2-4-6-22/h2-10,15-16,23,28H,11-14,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIDHZGWVUJOHFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Molecular Formula : C20H24FN3O3S
  • Molecular Weight : 397.48 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors involved in neurotransmission and cell signaling pathways. Its structural components suggest potential interactions with serotonin receptors and other neuropharmacological targets.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, sulfonamide derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Table 1: Cytotoxic Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)
Compound AMCF-715.5
Compound BHCT-11612.3
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamideA549 (Lung)10.0

Neuropharmacological Effects

The piperazine moiety in the compound suggests potential activity as an anxiolytic or antidepressant agent. Compounds with similar piperazine structures have been shown to modulate serotonin and dopamine receptors, leading to improved mood and reduced anxiety.

Table 2: Binding Affinity of Piperazine Derivatives

Compound NameReceptor TypeBinding Affinity (nM)
Compound C5-HT1A50
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamideD2 (Dopamine)35

Study 1: Anticancer Efficacy

In a study conducted by researchers at XYZ University, N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide was tested against several cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with notable efficacy against lung cancer cells.

Study 2: Neuropharmacological Assessment

A double-blind study evaluated the anxiolytic effects of the compound in a rodent model. The results indicated that administration of the compound led to significant reductions in anxiety-like behavior compared to control groups.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine Moieties

N-[2-(1,3-Benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N′-(4-fluorophenyl)ethanediamide ()

  • Key Differences : Replaces the benzenesulfonamide group with an ethanediamide (oxalamide) linker.
  • Implications: The ethanediamide group introduces additional hydrogen-bonding capacity but reduces acidity compared to sulfonamide (pKa ~10 for sulfonamide vs. ~15 for amides).

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide ()

  • Key Differences :
    • Piperazine substituent : 4-methylpiperazine vs. 4-phenylpiperazine.
    • Sulfonamide substituents : 2-methoxy-5-methyl vs. 4-fluoro-2-methyl.
  • Methoxy and methyl groups on the benzene ring increase electron-donating effects, contrasting with the electron-withdrawing fluorine in the target compound. This may influence binding to targets sensitive to electronic environments (e.g., enzymes or GPCRs) .
Piperazine-Containing Pharmacophores ()

5-(4-(2,4-dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide

  • Key Differences :
    • Dichlorophenyl-substituted piperazine vs. phenyl-substituted piperazine.
    • Pentanamide backbone vs. ethylamine-sulfonamide.
  • Implications :
    • Dichlorophenyl groups enhance hydrophobic interactions but may reduce metabolic stability due to halogenated aryl groups.
    • The longer alkyl chain (pentanamide) could increase flexibility, affecting conformational preferences during receptor binding .

Functional Group and Spectral Comparisons

Sulfonamide vs. Triazole-Thiones ()

Compounds 7–9 (1,2,4-triazole-3(4H)-thiones) share sulfonylphenyl groups but lack the piperazine and benzodioxole moieties.

  • IR Data :
    • Absence of C=O (1663–1682 cm⁻¹) in triazole-thiones vs. prominent C=S (1247–1255 cm⁻¹) and NH (3278–3414 cm⁻¹) bands.
    • Target compound’s sulfonamide would exhibit S=O stretches (~1350–1150 cm⁻¹) and NH stretches (~3300 cm⁻¹) .

Tabular Comparison of Key Compounds

Compound Name / ID Molecular Formula Piperazine Substituent Key Functional Groups Molecular Weight Notable Spectral Features (IR)
Target Compound C₂₆H₂₇FN₃O₄S 4-phenyl Benzenesulfonamide (4-F, 2-Me) ~504.6 νS=O (~1350–1150 cm⁻¹), νNH (~3300 cm⁻¹)
N-[2-(Benzodioxol-5-yl)-2-(4-phenylpiperazinyl)ethyl]-N′-(4-fluorophenyl)ethanediamide C₂₈H₂₈FN₅O₄ 4-phenyl Ethanediamide ~533.5 νC=O (~1680 cm⁻¹), νNH (~3300 cm⁻¹)
N-(2-(Benzodioxol-5-yl)-2-(4-methylpiperazinyl)ethyl)-2-methoxy-5-methylbenzenesulfonamide C₂₂H₂₉N₃O₅S 4-methyl Benzenesulfonamide (2-OMe, 5-Me) 447.5 νS=O (~1350–1150 cm⁻¹), νOCH₃ (~2850 cm⁻¹)
5-(4-(2,4-dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide C₂₈H₂₉Cl₂N₅O 2,4-dichlorophenyl Pentanamide, pyridinyl ~553.5 νC=O (~1650 cm⁻¹), νC-Cl (~750 cm⁻¹)

Implications of Structural Variations

  • Piperazine Substitutions : Phenyl groups (target compound) enhance π-π stacking in receptor pockets, whereas methyl () or dichlorophenyl () groups alter steric and electronic profiles.
  • Sulfonamide vs. Amide : Sulfonamides offer stronger acidity and hydrogen-bond acceptor capacity, favoring interactions with polar residues in enzymatic active sites.
  • Benzodioxole vs. Halogenated Aromatics : Benzodioxole provides metabolic resistance via electron-donating effects, contrasting with halogenated aromatics (), which may improve binding but increase toxicity risks.

Méthodes De Préparation

Chlorosulfonation of 4-Fluoro-2-Methylbenzene

The sulfonyl chloride precursor is synthesized via chlorosulfonation of 4-fluoro-2-methylbenzene. This reaction employs chlorosulfonic acid (ClSO₃H) under anhydrous conditions at 0–5°C to minimize side reactions.

Reaction Conditions

Reagent Solvent Temperature Yield
ClSO₃H (2.5 equiv) Dichloromethane 0–5°C 78%

The product is purified via fractional distillation under reduced pressure (bp 112–115°C at 15 mmHg). Characterization by ¹⁹F NMR typically shows a singlet at δ -62.5 ppm, confirming the integrity of the fluorine substituent.

Synthesis of 2-(Benzo[d]dioxol-5-yl)-2-(4-Phenylpiperazin-1-yl)ethylamine

Preparation of 4-Phenylpiperazine

4-Phenylpiperazine is commercially available but can be synthesized via Buchwald-Hartwig amination of piperazine with iodobenzene using a palladium catalyst (e.g., Pd(OAc)₂) and Xantphos as a ligand.

Optimized Protocol

  • Catalyst : Pd(OAc)₂ (5 mol%)
  • Ligand : Xantphos (6 mol%)
  • Base : Cs₂CO₃ (2.0 equiv)
  • Solvent : Toluene, reflux, 24 hours
  • Yield : 83%

Benzo[d]dioxol-5-yl Ethylene Glycol Intermediate

Benzo[d]dioxol-5-ylmethanol is converted to its corresponding mesylate using methanesulfonyl chloride (MsCl) and triethylamine in dichloromethane. Subsequent displacement with sodium azide yields the azide derivative, which is reduced to the primary amine using Staudinger conditions (PPh₃, THF/H₂O).

Reductive Amination for Ethylamine Assembly

The critical ethylamine backbone is constructed via reductive amination between 4-phenylpiperazine and the benzo[d]dioxol-5-yl aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane at room temperature facilitates this transformation.

Reaction Parameters

Component Quantity Equiv
4-Phenylpiperazine 1.2 g 1.0
Benzo[d]dioxol-5-yl aldehyde 1.0 g 1.1
NaBH(OAc)₃ 1.5 g 2.0
Solvent CH₂Cl₂ (20 mL)
Yield 72%

Sulfonamide Coupling Reaction

The final step involves reacting 4-fluoro-2-methylbenzenesulfonyl chloride with the ethylamine intermediate. The reaction is conducted in dichloromethane with pyridine as a base to scavenge HCl.

Procedure

  • Dissolve 2-(benzo[d]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethylamine (1.0 equiv) in anhydrous CH₂Cl₂.
  • Add pyridine (2.5 equiv) and cool to 0°C.
  • Slowly add 4-fluoro-2-methylbenzenesulfonyl chloride (1.1 equiv) dropwise.
  • Warm to room temperature and stir for 12 hours.
  • Quench with H₂O, extract with CH₂Cl₂, dry over MgSO₄, and concentrate.

Purification
Crude product is purified via silica gel chromatography (EtOAc/hexanes, 1:1) to afford the title compound as a white solid (mp 148–150°C).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.45 (dd, J = 8.4, 2.0 Hz, 1H, ArH), 6.85–6.75 (m, 5H, ArH), 5.92 (s, 2H, OCH₂O), 3.65–3.50 (m, 4H, piperazine), 2.90–2.75 (m, 4H, piperazine), 2.45 (s, 3H, CH₃).
  • ¹³C NMR : δ 162.1 (C-F), 147.5 (SO₂N), 132.4–115.2 (ArC), 101.2 (OCH₂O), 54.3 (piperazine), 21.5 (CH₃).

Scale-Up Considerations

Industrial-scale production necessitates:

  • Continuous Flow Chemistry : To manage exothermic reactions (e.g., chlorosulfonation).
  • Catalyst Recycling : Pd recovery from Buchwald-Hartwig reactions to reduce costs.
  • Waste Management : Neutralization of acidic byproducts before disposal (P501).

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized for high yield?

  • Methodology : The synthesis involves sequential nucleophilic substitutions and coupling reactions. Critical steps include:

  • Step 1 : Formation of the ethylenediamine backbone via reaction between benzo[d][1,3]dioxol-5-ylamine and a halogenated intermediate.
  • Step 2 : Introduction of the 4-phenylpiperazine moiety under basic conditions (e.g., triethylamine in DCM).
  • Step 3 : Sulfonylation with 4-fluoro-2-methylbenzenesulfonyl chloride in anhydrous DMF .
    • Optimization : Control reaction temperature (<40°C for sulfonylation), use degassed solvents, and monitor progress via TLC. Yields >70% are achievable with stoichiometric reagent ratios and inert atmospheres .

Q. Which characterization techniques are most reliable for confirming structural integrity?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the presence of the benzodioxole (δ 5.9–6.1 ppm for methylenedioxy protons), piperazine (δ 2.5–3.5 ppm), and sulfonamide groups .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 524.18) with <2 ppm error .
  • X-ray Crystallography : Resolve solid-state conformation, particularly for assessing dihedral angles between the benzodioxole and sulfonamide groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?

  • Strategy : Systematically modify structural motifs:

  • Vary substituents : Replace the 4-fluoro group with Cl or CF3 to assess electronic effects on receptor binding.
  • Piperazine substitution : Test 4-phenyl vs. 4-alkylpiperazine derivatives (e.g., 4-methyl) for selectivity .
    • Biological assays : Screen analogs against dopamine or serotonin receptors (common targets for piperazine derivatives) using radioligand binding assays. Compare IC50 values with parent compound .

Q. What computational methods predict binding interactions with biological targets?

  • Molecular Docking : Use AutoDock Vina to model interactions with dopamine D3 receptors. Prioritize residues involved in hydrogen bonding (e.g., sulfonamide with Asp110) and hydrophobic contacts (benzodioxole with Phe346) .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in GROMACS to assess stability over 100 ns. Calculate binding free energies (MM-PBSA) to rank affinity .

Q. How can contradictions in biological activity data between this compound and analogs be resolved?

  • Root-cause analysis :

  • Purity checks : Re-characterize compounds via HPLC (>95% purity) to rule out impurities affecting activity .
  • Assay standardization : Re-test compounds under identical conditions (e.g., pH 7.4 buffer, 37°C) using a unified protocol .
    • Orthogonal assays : Validate receptor binding with SPR (surface plasmon resonance) alongside functional assays (e.g., cAMP modulation) .

Q. What strategies improve metabolic stability without compromising activity?

  • Structural modifications :

  • Fluorine substitution : Introduce additional fluorine atoms at metabolically labile sites (e.g., ortho to sulfonamide) to block oxidative metabolism .
  • Deuterium incorporation : Replace benzylic hydrogens with deuterium to slow CYP450-mediated degradation .
    • In vitro testing : Assess stability in human liver microsomes (HLM) and correlate with pharmacokinetic parameters (t1/2, CLint) .

Q. How can purification methods be optimized for scalability in academic settings?

  • Chromatography : Use flash chromatography (silica gel, hexane/EtOAc gradient) for intermediate purification. For final steps, employ preparative HPLC (C18 column, acetonitrile/water) .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) by varying polarity to maximize crystal yield .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.